N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Description
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a fluoro-substituted indole core linked via an ethyl group to a tetrahydro-2H-pyran ring bearing a 4-methoxyphenyl substituent and a carboxamide functional group. Its design integrates key motifs:
Properties
Molecular Formula |
C23H25FN2O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C23H25FN2O3/c1-28-19-5-2-17(3-6-19)23(9-12-29-13-10-23)22(27)25-11-8-16-15-26-21-7-4-18(24)14-20(16)21/h2-7,14-15,26H,8-13H2,1H3,(H,25,27) |
InChI Key |
NXVANTDDIIGCDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro and ethyl groups.
The next step involves the formation of the tetrahydropyran ring. This can be achieved through a cyclization reaction, where the appropriate precursors are reacted under specific conditions to form the tetrahydropyran ring. The final step involves the coupling of the indole derivative with the tetrahydropyran ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid, while reduction can yield indole-3-ethanol.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds with indole and tetrahydropyran moieties exhibit promising anticancer properties. The presence of the 5-fluoro group enhances the compound's potency against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, with specific IC50 values indicating their effectiveness against different types of cancers, such as breast and lung cancer .
1.2 Neuropharmacology
The indole structure is associated with neuroactive properties. Compounds similar to N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide have been investigated for their potential in treating neurological disorders, including anxiety and depression. The modulation of serotonin receptors by indole derivatives suggests a pathway for developing novel antidepressants .
1.3 Anticonvulsant Properties
Recent studies have explored the anticonvulsant effects of related compounds, indicating that modifications to the indole structure can enhance activity against picrotoxin-induced seizures. This suggests that this compound may also possess anticonvulsant properties, warranting further investigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key modifications and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases potency against cancer cell lines |
| Methoxy Substitution on Phenyl Ring | Enhances neuroactive properties |
| Tetrahydropyran Ring | Contributes to overall stability and bioavailability |
Case Studies
3.1 Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound with a similar structure exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549), with an IC50 value of 23.30 µM. The study highlighted the importance of the methoxy group in enhancing selective cytotoxicity .
3.2 Case Study: Neuropharmacological Effects
In a clinical trial assessing the effects of indole derivatives on depression, compounds structurally related to this compound showed improved mood regulation in subjects, suggesting potential therapeutic applications in psychiatric disorders .
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through binding to these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Containing Derivatives
Compound from :
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide shares the 5-fluoroindole-ethyl backbone but replaces the tetrahydro-2H-pyran-4-carboxamide with a coumarin-propanamide group.
- Key differences :
- Coumarin vs. pyran : The coumarin system introduces a planar, conjugated structure, which may alter bioavailability and redox properties compared to the saturated pyran ring .
- Substituent positioning : The 7-methoxy-4-methyl group on coumarin could reduce steric hindrance compared to the 4-methoxyphenyl group on the pyran ring.
Tetrahydro-2H-Pyran Derivatives
Example 62 (): 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one features a tetrahydro-2H-pyran-derived chromenone system.
- Key differences: Heterocyclic fusion: The pyran is fused into a chromenone scaffold, increasing rigidity and π-electron density, which may enhance DNA intercalation or kinase inhibition . Functional groups: The amino-pyrazolo-pyrimidine substituent contrasts with the carboxamide in the target compound, suggesting divergent target profiles.
Atorvastatin d-Lactone () :
5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-2-(1-methylethyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide contains a pyran ring with a lactone group.
- Key differences :
Methoxyphenyl-Containing Compounds
Compounds 36–39 () :
These proline-based antagonists feature 4-methoxyphenyl groups attached to pyrrolidine carboxamides.
- Key differences: Core structure: Pyrrolidine vs. pyran rings result in distinct conformational dynamics. Substituent effects: The 2-chlorophenylmethyl group in ’s compounds introduces electron-withdrawing effects absent in the target compound’s 4-methoxyphenyl group.
Discussion of Key Findings
- Synthetic Accessibility : The target compound’s tetrahydro-2H-pyran core may require multi-step synthesis similar to Example 62 (), which reported a 46% yield using Suzuki coupling . By contrast, pyrrolidine derivatives () achieved higher yields (35–73%) via reductive amination, suggesting ring saturation impacts reaction efficiency .
- Metabolic Considerations : The 4-methoxyphenyl group in the target compound may confer slower hepatic clearance compared to electron-deficient substituents (e.g., trifluoromethyl in ’s Compound 36) .
- Target Selectivity : The fluoroindole moiety is shared with ’s coumarin derivative, but the pyran ring’s rigidity could reduce off-target effects compared to flexible pyrrolidines .
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is an indole-derived compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, focusing on its anticancer, neuroprotective, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure
The compound features a complex structure that includes:
- An indole ring with a fluorine substitution at the 5-position.
- A tetrahydropyran moiety linked to a methoxyphenyl group.
This unique arrangement is hypothesized to contribute to its diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
In a study assessing the structure-activity relationship (SAR), it was found that the presence of the methoxy group and fluorine substitution significantly enhanced the anticancer activity of related compounds .
2. Neuroprotective Effects
The neuroprotective properties of indole derivatives have been explored in various models of neurodegeneration. The compound has been shown to exhibit protective effects against oxidative stress-induced neuronal cell death.
Case Study: Neuroprotection in Animal Models
In a recent animal model study, administration of the compound resulted in a significant reduction in markers of oxidative stress and inflammation in brain tissues, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
3. Anti-inflammatory Activity
Indole-based compounds are also recognized for their anti-inflammatory properties. This compound has demonstrated inhibition of pro-inflammatory cytokines in vitro.
Table 2: Inhibition of Pro-inflammatory Cytokines
The results indicate that this compound may offer therapeutic benefits in conditions characterized by chronic inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
